8-(4-Fluorobenzenesulfonyl)-8-azabicyclo[3.2.1]octan-3-ol
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Overview
Description
8-(4-Fluorobenzenesulfonyl)-8-azabicyclo[321]octan-3-ol is a complex organic compound featuring a bicyclic structure with a fluorobenzenesulfonyl group
Preparation Methods
The synthesis of 8-(4-Fluorobenzenesulfonyl)-8-azabicyclo[3.2.1]octan-3-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of a suitable azabicyclo[3.2.1]octane derivative with 4-fluorobenzenesulfonyl chloride under basic conditions. The reaction conditions often involve the use of a base such as triethylamine or pyridine to facilitate the nucleophilic substitution reaction . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, solvent choice, and reaction time.
Chemical Reactions Analysis
8-(4-Fluorobenzenesulfonyl)-8-azabicyclo[3.2.1]octan-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Scientific Research Applications
8-(4-Fluorobenzenesulfonyl)-8-azabicyclo[3.2.1]octan-3-ol has several applications in scientific research:
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and receptor binding.
Medicine: It may be explored for its potential therapeutic properties, including its use as a scaffold for drug development.
Mechanism of Action
The mechanism of action of 8-(4-Fluorobenzenesulfonyl)-8-azabicyclo[3.2.1]octan-3-ol involves its interaction with molecular targets such as enzymes or receptors. The fluorobenzenesulfonyl group can participate in hydrogen bonding and electrostatic interactions, while the azabicyclo[3.2.1]octane core provides structural rigidity. These interactions can modulate the activity of biological targets, leading to various biochemical effects .
Comparison with Similar Compounds
Similar compounds to 8-(4-Fluorobenzenesulfonyl)-8-azabicyclo[3.2.1]octan-3-ol include:
8-Oxabicyclo[3.2.1]octan-3-ol: This compound shares a similar bicyclic structure but lacks the fluorobenzenesulfonyl group.
2,4-Difluoro-6,8-dioxabicyclo[3.2.1]octan-3-ol: Another bicyclic compound with fluorine substituents, but with different functional groups and reactivity.
Camonsertib: A compound with a similar bicyclic core used in medicinal chemistry.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties, which distinguish it from other bicyclic compounds.
Properties
Molecular Formula |
C13H16FNO3S |
---|---|
Molecular Weight |
285.34 g/mol |
IUPAC Name |
8-(4-fluorophenyl)sulfonyl-8-azabicyclo[3.2.1]octan-3-ol |
InChI |
InChI=1S/C13H16FNO3S/c14-9-1-5-13(6-2-9)19(17,18)15-10-3-4-11(15)8-12(16)7-10/h1-2,5-6,10-12,16H,3-4,7-8H2 |
InChI Key |
TZGLGPKZMSAMIC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(CC1N2S(=O)(=O)C3=CC=C(C=C3)F)O |
Origin of Product |
United States |
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